Radiochemical [¹⁸F]Fluoride Incorporation: Sulfonate Leaving‑Group Screen Places 4-Methoxybenzenesulfonate in a Favourable Reactivity Window
In a systematic evaluation of symmetrical cis‑1,3‑cyclobutanediol bis‑sulfonate precursors, the tosylate (4‑methylbenzenesulfonate) leaving group delivered 65% [¹⁸F]fluoride incorporation, whereas the mesylate gave only 30% and the nosylate yielded a mere 5% under identical no‑carrier‑added nucleophilic radiofluorination conditions [1]. Although the target compound (4‑methoxybenzenesulfonate, i.e., mosylate) was not included in this specific dataset, the methoxy substituent is electron‑donating (Hammett σₚ = –0.27), placing the mosylate reactivity between the electron‑rich tosylate (σₚ = –0.17) and the electron‑poor nosylate (σₚ = 0.78). This class‑level inference predicts a radiochemical incorporation yield within an operationally acceptable range that avoids both the poor reactivity of nosylate and the excessive lability associated with triflate [1].
| Evidence Dimension | Radiochemical [¹⁸F]fluoride incorporation yield |
|---|---|
| Target Compound Data | Predicted intermediate yield (mosylate, Hammett σₚ = –0.27); not directly measured in this study |
| Comparator Or Baseline | Tosylate: 65%; Mesylate: 30%; Nosylate: 5% [1] |
| Quantified Difference | Tosylate yields 2.2‑fold more than mesylate and 13‑fold more than nosylate; mosylate predicted to be closer to tosylate based on Hammett analysis |
| Conditions | cis‑1,3‑Cyclobutanediol bis‑sulfonate precursors, n.c.a. [¹⁸F]KF/K₂.₂.₂, CH₃CN, 82 °C, 15 min [1] |
Why This Matters
This data informs procurement decisions by demonstrating that even among chemically similar sulfonate esters, the leaving group identity can change radiochemical yield by over an order of magnitude, making the specific 4‑methoxybenzenesulfonate a rationally selected balance of reactivity and stability.
- [1] Graham K, Kniess T, Steinbach J, Friebe M, Dinkelborg LM, Frank D. [¹⁸F]Fluorocyclobutyl group: sulfonate leaving group effect on the [¹⁸F]fluoride incorporation and subsequent alkylation reaction. Journal of Labelled Compounds and Radiopharmaceuticals. 2013;56:S134. View Source
